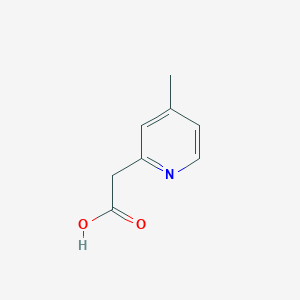

2-(4-Methylpyridin-2-YL)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-2-3-9-7(4-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFFMZYXTLDFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598546 | |

| Record name | (4-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149605-62-9 | |

| Record name | (4-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylpyridin-2-YL)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylpyridin-2-YL)acetic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to an acetic acid moiety, is a common feature in various biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and a discussion of the potential for biological activity based on related structures.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 149605-62-9 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Predicted Boiling Point | 296.3 ± 25.0 °C | [1] |

| Predicted Density | 1.196 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 3.31 ± 0.10 | [1] |

Spectral Data

Specific experimental spectral data for this compound are not currently available in public spectral databases. Researchers synthesizing this compound would need to perform standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to characterize it fully.

Experimental Protocols

Proposed Synthesis of this compound

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be adapted from methodologies reported for the synthesis of other substituted pyridylacetic acid derivatives. One such approach involves a three-component reaction utilizing a pyridine-N-oxide, a substituted Meldrum's acid, and a subsequent ring-opening and decarboxylation step.[2][3]

Reaction Scheme:

-

Activation and Substitution: 4-Methylpyridine-N-oxide is activated with an electrophilic agent (e.g., tosyl chloride). This is followed by nucleophilic substitution with a Meldrum's acid derivative.

-

Ring-Opening and Decarboxylation: The resulting intermediate undergoes ring-opening with a suitable nucleophile (e.g., an alcohol in the presence of a base), followed by decarboxylation to yield the final this compound derivative.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed two-step synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways for this compound. However, the broader class of pyridineacetic acid derivatives has been explored for various pharmacological activities.[4][5][6] For instance, some derivatives have been investigated for their anti-inflammatory, antibacterial, and anti-ulcer properties.[4][5]

The biological potential of such compounds often stems from the ability of the pyridine ring and the acetic acid moiety to interact with biological targets such as enzymes and receptors. The specific nature and potency of this activity are highly dependent on the substitution pattern on the pyridine ring.

The following diagram illustrates the general principle of how structural modifications to a core scaffold like pyridineacetic acid can lead to diverse biological activities, a key concept in drug discovery.

Caption: General structure-activity relationship for pyridineacetic acid derivatives.

Conclusion

This compound is a compound of interest for which detailed experimental data is still lacking in publicly accessible databases. The predicted properties provide a starting point for its characterization. The synthetic pathway proposed, based on modern organic chemistry methods for related compounds, offers a viable route for its preparation. While its specific biological profile is unknown, the broader family of pyridineacetic acids demonstrates a range of pharmacological activities, suggesting that this compound could be a valuable candidate for further investigation in drug discovery and development programs. Further research is warranted to experimentally determine its physicochemical properties, validate synthetic routes, and explore its potential biological functions.

References

- 1. This compound | 149605-62-9 [amp.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Methylpyridin-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 149605-62-9

This technical guide provides a comprehensive overview of 2-(4-Methylpyridin-2-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, a potential synthetic route with a detailed experimental protocol, and explores its potential, though currently undocumented, biological significance.

Chemical and Physical Properties

This compound is a pyridine derivative with a carboxymethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| CAS Number | 149605-62-9 | [1][2][3] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| Boiling Point | 296.3±25.0 °C (Predicted) | [3] |

| Density | 1.196±0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | Room Temperature | [3] |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the activation of 4-methylpyridine-N-oxide, followed by nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate can then undergo ring-opening and decarboxylation to yield the final product.

Experimental Protocol

The following is a proposed experimental protocol based on the three-component synthesis of pyridylacetic acid derivatives.[1][4] This protocol is intended as a guide and may require optimization.

Materials:

-

4-Methylpyridine-N-oxide

-

Activating agent (e.g., trifluoroacetic anhydride, p-toluenesulfonyl chloride)

-

Meldrum's acid derivative (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Nucleophile for ring-opening (e.g., water, amine)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification supplies (silica gel for column chromatography, solvents for recrystallization)

Procedure:

-

Activation of Pyridine-N-oxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methylpyridine-N-oxide in an anhydrous solvent.

-

Cool the solution to 0 °C and add the activating agent dropwise.

-

Stir the reaction mixture at 0 °C for a specified time to allow for the formation of the activated intermediate.

-

Nucleophilic Substitution: To the reaction mixture, add a solution of the Meldrum's acid derivative in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Ring-opening and Decarboxylation: Add the nucleophile (e.g., water or an amine) to the reaction mixture.

-

Heat the mixture to reflux to facilitate ring-opening and decarboxylation.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with an appropriate aqueous solution.

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available information regarding the specific biological activity and the role of this compound in any signaling pathways. Pyridine derivatives, in general, are a prevalent class of heterocyclic compounds found in numerous pharmaceutical products and are known to exhibit a wide range of biological activities.[1] Derivatives of pyridylacetic acid are utilized as subunits in various drugs and drug candidates.[1]

Given the structural motifs present in this compound, it can be hypothesized that this compound may serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. The pyridine ring and the carboxylic acid group offer sites for further chemical modification to explore structure-activity relationships (SAR) for various biological targets. The synthesis and biological evaluation of related 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as inhibitors of transforming growth factor-beta type 1 receptor kinase (ALK5) suggest a potential area of investigation for this compound and its derivatives.[5]

Experimental Workflow and Logic

Due to the absence of specific information on signaling pathways, a logical workflow for the synthesis and potential screening of this compound is presented below. This workflow outlines the key steps from starting materials to the final product and its subsequent evaluation for biological activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 149605-62-9 [amp.chemicalbook.com]

- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-(4-Methylpyridin-2-YL)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(4-Methylpyridin-2-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectra for this specific molecule, this guide presents a predicted spectroscopic profile based on the analysis of its constituent chemical moieties: the 4-methylpyridine ring and the acetic acid side chain. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from known spectroscopic values of analogous structures, including 4-methylpyridine and 2-pyridylacetic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~8.4-8.5 | Doublet | 1H | Pyridine H6 |

| ~7.1-7.2 | Doublet | 1H | Pyridine H5 |

| ~7.0-7.1 | Singlet | 1H | Pyridine H3 |

| ~3.8-4.0 | Singlet | 2H | -CH₂- |

| ~2.3-2.4 | Singlet | 3H | -CH₃ |

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | -COOH |

| ~158-160 | Pyridine C2 |

| ~148-150 | Pyridine C6 |

| ~147-149 | Pyridine C4 |

| ~123-125 | Pyridine C5 |

| ~121-123 | Pyridine C3 |

| ~40-45 | -CH₂- |

| ~20-22 | -CH₃ |

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid)[1][2][3][4] |

| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid)[2] |

| ~1600, ~1470 | Medium | C=C and C=N stretching (Pyridine ring) |

| 1210-1320 | Medium | C-O stretch (Carboxylic Acid)[1] |

| ~800-850 | Strong | C-H out-of-plane bending (Pyridine ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~151 | [M]⁺ (Molecular Ion) |

| ~106 | [M - COOH]⁺ |

| ~93 | [4-methylpyridine]⁺ |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures in organic chemistry laboratories.[5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.[8]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. Data Acquisition (¹H and ¹³C NMR):

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[6]

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

2. Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

3. Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer.

-

The sample is then ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7][9]

2. Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[10]

3. Detection:

-

The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of relative intensity versus m/z.[7][9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. How To [chem.rochester.edu]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. premierbiosoft.com [premierbiosoft.com]

- 10. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Solubility Profile of 2-(4-Methylpyridin-2-YL)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 2-(4-Methylpyridin-2-YL)acetic acid, a compound of interest in chemical and pharmaceutical research. A comprehensive search of publicly available scientific literature and databases reveals an absence of quantitative solubility data for this specific molecule. Consequently, this document provides a detailed guide for the systematic determination of its kinetic and thermodynamic solubility through established experimental protocols. Additionally, a predicted qualitative solubility profile, based on the compound's structural characteristics, is presented to inform initial experimental design. This guide is intended to equip researchers with the necessary methodologies to generate reliable and reproducible solubility data, a critical parameter in drug discovery, formulation development, and process chemistry.

Introduction to this compound

This compound is a heterocyclic compound containing a pyridine ring, a carboxylic acid functional group, and a methyl group. Its chemical structure suggests a molecule with both polar and non-polar characteristics, which will influence its solubility in various solvents. Understanding the solubility of this compound is fundamental for a multitude of applications, including its synthesis, purification, formulation, and in vitro/in vivo testing. Solubility is a critical determinant of a potential therapeutic agent's bioavailability and directly influences the design of drug delivery systems. Given the lack of available data, this guide provides the necessary framework for its experimental determination.

Predicted Qualitative Solubility Profile

Based on the molecular structure of this compound, a qualitative solubility profile can be predicted. The molecule possesses a polar carboxylic acid group capable of hydrogen bonding and deprotonation, a moderately polar pyridine ring, and a non-polar methyl group. The principle of "like dissolves like" suggests its potential solubility in a range of solvents.

Disclaimer: The following table represents a predicted solubility profile based on chemical principles. These predictions are for preliminary guidance only and must be confirmed by experimental determination.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The carboxylic acid and pyridine nitrogen can form hydrogen bonds with water. Solubility is expected to be pH-dependent, increasing in basic and acidic solutions. |

| Methanol, Ethanol | Soluble | These polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent that should be capable of dissolving the compound. | |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that is likely to be a good solvent for this compound. | |

| Non-Polar | Toluene, Hexanes | Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. |

| Aqueous Acid | 5% Hydrochloric Acid | Soluble | The basic pyridine nitrogen will be protonated, forming a more soluble salt.[1][2] |

| Aqueous Base | 5% Sodium Hydroxide | Soluble | The acidic carboxylic acid group will be deprotonated, forming a more soluble salt.[1][2] |

| 5% Sodium Bicarbonate | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate to form a soluble salt.[1][2] |

Experimental Protocols for Solubility Determination

To obtain quantitative data, two primary types of solubility assays are recommended: kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium solubility value, which is crucial for later-stage development.[3]

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.[3][4] This method is rapid and well-suited for high-throughput formats.[4]

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each dilution to a new microtiter plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at a specific pH). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[4]

-

Detection of Precipitation: The solubility is determined by identifying the concentration at which precipitation occurs. This can be measured by several methods:

-

Nephelometry: Measures the scattering of light by undissolved particles.[4]

-

Direct UV/Vis Spectrophotometry: After filtering or centrifuging the samples to remove precipitate, the concentration of the compound in the supernatant is measured by its UV/Vis absorbance.[4]

-

LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound in the supernatant.

-

Caption: Experimental workflow for kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the concentration of a saturated solution of a compound in a solvent at equilibrium. This is considered the "true" solubility and is determined by adding an excess of the solid compound to the solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent or buffer of interest.

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by:

-

Centrifugation: The sample is centrifuged at high speed to pellet the excess solid.

-

Filtration: The solution is passed through a low-binding filter (e.g., 0.45 µm pore size) to remove any undissolved particles.

-

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation for Experimental Results

Once solubility has been experimentally determined, the data should be recorded in a structured format to allow for easy comparison and interpretation. The following table provides a template for presenting the obtained quantitative solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Assay Type | Solvent/Buffer (and pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Analytical Method |

| e.g., Thermodynamic | e.g., PBS (pH 7.4) | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Kinetic | e.g., PBS (pH 7.4) | e.g., 25 | e.g., Nephelometry | ||

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for its determination. The predicted qualitative profile suggests that solubility will be pH-dependent and favorable in polar organic solvents. By following the detailed experimental protocols for kinetic and thermodynamic solubility assays, researchers can generate the critical data needed to advance their work in drug discovery and development. The provided workflows and data presentation templates are designed to ensure a systematic and robust approach to characterizing the solubility of this compound.

References

Potential Biological Activities of 2-(4-Methylpyridin-2-YL)acetic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. This technical guide explores the potential biological activities of 2-(4-Methylpyridin-2-YL)acetic acid, a compound for which direct biological data is limited. By examining the structure-activity relationships of analogous compounds and the pharmacological profiles of its core components, this paper aims to elucidate its therapeutic potential and provide a framework for its future investigation. This document outlines potential anti-inflammatory and anticancer activities and furnishes detailed experimental protocols for their assessment.

Introduction: The Prominence of Pyridine Scaffolds in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents. Pyridine derivatives exhibit a vast spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles, making it a versatile platform for drug development.

Structural Analysis and Inferred Biological Relevance

The structure of this compound suggests several avenues for biological interaction:

-

4-Methylpyridine Core: The 4-methylpyridine (or γ-picoline) moiety is a common building block in the synthesis of various pharmaceuticals. While it has modest acute toxicity, with a reported oral LD50 in rats of 1290 mg/kg, it is also a known skin and eye irritant[1][2]. Its primary role in medicinal chemistry is often as a synthetic precursor[1].

-

2-Pyridineacetic Acid Moiety: 2-Pyridineacetic acid is recognized as the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine[3][4]. However, recent research has begun to explore derivatives of 2-pyridylacetic acid for other therapeutic applications, including the treatment of peptic ulcers, suggesting that the scaffold is not entirely devoid of biological potential when appropriately modified[3].

The combination of these two moieties in this compound presents a novel chemical entity whose biological profile is yet to be determined.

Potential Biological Activities Based on Analogous Compounds

Based on the biological activities reported for structurally related pyridine derivatives, this compound may exhibit potential in the following areas:

Potential Anti-Inflammatory Activity

Several pyridine derivatives have demonstrated significant anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators. Therefore, it is plausible that this compound could modulate inflammatory pathways.

Potential Anticancer Activity

A significant number of pyridine-containing compounds have been investigated and developed as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis. The structural motifs present in this compound are found in some compounds with antiproliferative effects.

Quantitative Data from Structurally Related Compounds

To provide a comparative context, the following table summarizes the biological activities of various pyridine derivatives.

| Compound Class | Specific Compound Example | Biological Activity | Assay | IC50/EC50 | Reference |

| Pyridine Derivatives | Compound 2g (a synthesized pyridine derivative) | Anti-malarial | In vitro against CQ-resistant Plasmodium falciparum RKL9 strains | 0.0402 µM | [5] |

| Pyridine Derivatives | Compound 2a (a synthesized pyridine derivative) | Anti-malarial | In vivo against Plasmodium berghei | 90% inhibition at 50 µmol/kg | [5] |

| Pyridine Derivatives | Compound 2h (a synthesized pyridine derivative) | Anti-malarial | In vivo against Plasmodium berghei | 80% inhibition at 50 µmol/kg | [5] |

Proposed Experimental Protocols for Biological Evaluation

To investigate the potential anti-inflammatory and anticancer activities of this compound, the following detailed experimental protocols are proposed.

In Vitro Anti-Inflammatory Activity Assessment

Principle: This assay evaluates the ability of the test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of the Griess Reagent.

-

Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Principle: This assay quantifies the inhibitory effect of the test compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.

Materials:

-

Cell culture supernatants from the NO inhibition assay

-

Commercially available ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Follow the manufacturer's instructions provided with the respective ELISA kits.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on the standard curve.

In Vitro Anticancer Activity Assessment

Principle: The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Appropriate cell culture medium and supplements

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[6]

Materials:

-

Cancer cells treated as in the MTT assay

-

Trypan blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure:

-

Cell Harvesting: After treatment with this compound, detach the cells using trypsin and resuspend them in culture medium.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution and incubate for 1-2 minutes at room temperature.

-

Cell Counting: Load the stained cell suspension onto a hemocytometer.

-

Microscopic Examination: Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for screening novel compounds and a hypothetical signaling pathway that could be targeted by a pyridine derivative with anti-inflammatory activity.

Caption: General experimental workflow for the biological evaluation of a novel compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its structural components and related pyridine derivatives suggests a promising potential for anti-inflammatory and anticancer activities. The experimental protocols detailed in this whitepaper provide a clear and robust framework for the systematic evaluation of these potential activities. Further research, beginning with the proposed in vitro assays, is warranted to fully elucidate the pharmacological profile of this novel compound and to determine its potential as a lead for the development of new therapeutic agents. Structure-activity relationship studies, involving the synthesis and testing of related analogs, will be crucial in optimizing any identified biological activities.

References

- 1. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. 4-Methylpyridine CAS#: 108-89-4 [m.chemicalbook.com]

- 3. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]

- 4. Human Metabolome Database: Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

Unraveling the Therapeutic Potential: Hypothesized Mechanisms of Action for 2-(4-Methylpyridin-2-YL)acetic acid

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery, the pyridine nucleus stands as a cornerstone of medicinal chemistry, featured in a multitude of therapeutic agents. Within this class, 2-(4-Methylpyridin-2-YL)acetic acid emerges as a compound of significant interest. While direct, comprehensive studies on its specific biological activities remain nascent, its structural characteristics, coupled with extensive research on analogous compounds, allow for the formulation of several compelling hypotheses regarding its mechanism of action. This in-depth technical guide synthesizes the available evidence to propose potential therapeutic pathways for this promising molecule, targeting an audience of researchers, scientists, and drug development professionals.

The following sections will delve into the plausible molecular targets and signaling cascades that this compound may modulate, supported by data from structurally related compounds and established experimental protocols to guide future research.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

A primary and highly plausible mechanism of action for this compound is the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the inflammatory process, producing prostaglandins and leukotrienes, respectively. The structural resemblance of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) and other pyridine-containing anti-inflammatory agents supports this hypothesis.

Notably, a study on a series of [2-{[(4-substituted)-pyridin-2-yl]carbonyl}-(substituted)-1H-indol-3-yl]acetic acid analogues, which share the core pyridine-acetic acid scaffold with our compound of interest, demonstrated potent and selective inhibition of COX-2. Specifically, the analogue 2-{6-fluoro-2-[4-methyl-2-pridinyl)carbonyl]-1H-indol-3-yl}acetic acid was identified as a powerful and selective COX-2 inhibitor with in vivo anti-inflammatory efficacy. This strongly suggests that the 4-methylpyridin-2-yl acetic acid moiety is a key pharmacophore for interacting with the active site of COX enzymes.

Furthermore, various pyridine and pyrimidine analogs have been investigated as inhibitors of both COX and LOX catalysis. This dual inhibition is a sought-after characteristic in the development of anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs.

Proposed Signaling Pathway: Arachidonic Acid Cascade Inhibition

Below is a diagram illustrating the hypothesized inhibition of the COX and LOX pathways by this compound.

Hypothesis 2: Modulation of Prostaglandin E2 Receptors

Beyond direct enzyme inhibition, this compound could exert its effects by acting as an antagonist at prostaglandin E2 (PGE2) receptors. PGE2 is a principal mediator of inflammation, pain, and fever, and its actions are transduced by a family of G-protein coupled receptors (GPCRs), namely EP1, EP2, EP3, and EP4. Antagonism of these receptors is a valid therapeutic strategy for inflammatory conditions. The acidic moiety of the compound could facilitate binding to the receptor's orthosteric site, mimicking the carboxylic acid group of PGE2.

Hypothesis 3: Analgesic Activity through Peripheral and Central Mechanisms

Several studies have demonstrated the analgesic effects of pyridine derivatives. For instance, new derivatives of 3-hydroxy-pyridine-4-one have shown significant analgesic activity in acetic acid-induced writhing and formalin tests in animal models. The acetic acid writhing test is particularly sensitive to peripherally acting analgesics, including those that inhibit prostaglandin synthesis. This aligns with the COX inhibition hypothesis. The formalin test, with its early (neurogenic) and late (inflammatory) phases, can provide insights into both central and peripheral mechanisms of action. The ability of related compounds to reduce pain in both phases suggests a multi-faceted analgesic potential that could also be a characteristic of this compound.

Experimental Protocols

To investigate the proposed mechanisms of action, the following established experimental protocols are recommended.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Heme cofactor.

-

Test Compound: this compound dissolved in DMSO.

-

Reference Inhibitors: Celecoxib (selective COX-2 inhibitor) and SC-560 (selective COX-1 inhibitor).

-

Substrate: Arachidonic acid.

-

Detection Reagent: A suitable colorimetric or fluorometric probe to measure prostaglandin formation (e.g., an Enzyme Immunoassay (EIA) kit for PGE2).

-

-

Procedure:

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add serial dilutions of the test compound or reference inhibitors to the respective wells. A vehicle control (DMSO) is also included.

-

Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate for 10 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the IC50 of this compound against the 5-LOX enzyme.

Methodology:

-

Enzyme Source: Human recombinant 5-LOX or a cell lysate from a cell line expressing 5-LOX (e.g., THP-1 cells).

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP.

-

Test Compound: this compound dissolved in DMSO.

-

Reference Inhibitor: Zileuton.

-

Substrate: Linoleic acid or arachidonic acid.

-

-

Procedure:

-

In a UV-transparent 96-well plate, add the assay buffer and the 5-LOX enzyme preparation.

-

Add serial dilutions of the test compound or reference inhibitor.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the substrate.

-

Measure the increase in absorbance at 234 nm (for linoleic acid) or 235 nm (for arachidonic acid) over time using a microplate reader. This corresponds to the formation of hydroperoxy fatty acids.

-

-

Data Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined as described for the COX assay.

Radioligand Binding Assay for Prostaglandin E2 Receptors (e.g., EP4 Receptor)

Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.

Methodology:

-

Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human EP4 receptor (e.g., HEK293 or CHO cells).

-

Reagents:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Radioligand: [3H]-PGE2.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled PGE2 (e.g., 10 µM).

-

-

Procedure:

-

In a 96-well plate, incubate the receptor membranes with a fixed concentration of [3H]-PGE2 (typically at its Kd value) and varying concentrations of the test compound.

-

Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.

-

Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. The IC50 value is determined from a competition binding curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for In Vitro Assays

The following diagram outlines the general workflow for the in vitro enzyme inhibition and receptor binding assays.

Quantitative Data Summary

As no direct experimental data for this compound is currently available in the public domain, the following table presents hypothetical data based on the activities of structurally similar compounds to illustrate the expected outcomes of the proposed experiments.

| Assay | Target | Hypothetical IC50/Ki (µM) | Reference Compound | Reference IC50/Ki (µM) |

| COX Inhibition | COX-1 | > 50 | SC-560 | 0.009 |

| COX-2 | 0.5 - 5 | Celecoxib | 0.04 | |

| 5-LOX Inhibition | 5-LOX | 10 - 50 | Zileuton | 0.5 |

| Receptor Binding | EP4 | 1 - 10 | PGE2 | 0.003 |

Note: The above values are purely illustrative and intended to serve as a benchmark for future experimental investigations.

Conclusion

The structural features of this compound strongly suggest its potential as a modulator of inflammatory pathways. The most compelling hypothesis points towards the inhibition of COX enzymes, particularly COX-2, which is a well-established target for anti-inflammatory and analgesic drugs. Further investigation into its effects on the lipoxygenase pathway and prostaglandin receptors is also warranted to build a comprehensive pharmacological profile. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically evaluate these hypotheses and unlock the therapeutic potential of this intriguing molecule. Future studies employing these methodologies will be crucial in validating these proposed mechanisms of action and paving the way for the development of novel therapeutics.

An In-depth Technical Guide to 2-(4-Methylpyridin-2-YL)acetic Acid and its Derivatives as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylpyridin-2-YL)acetic acid and its known derivatives, with a particular focus on their promising anticancer properties. This document details their synthesis, biological activities, and mechanisms of action, consolidating key quantitative data and experimental methodologies. The primary mechanism of action for many of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology, facilitating further investigation and development of this class of compounds.

Introduction

Pyridine-containing compounds represent a significant class of heterocyclic structures with a broad spectrum of biological activities. Among these, derivatives of this compound have emerged as a promising area of research in oncology. These compounds, particularly pyridine-urea derivatives, have demonstrated potent antiproliferative activity against various cancer cell lines. A key molecular target for many of these derivatives is VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively disrupt the tumor's blood supply, leading to a reduction in tumor growth and progression. This guide will delve into the synthesis of the core scaffold, the biological evaluation of its derivatives, and the underlying signaling pathways they modulate.

Synthesis of this compound and Derivatives

While a specific, detailed experimental protocol for the synthesis of the parent compound, this compound, is not extensively documented in readily available literature, a plausible and chemically sound approach involves a two-step process: the formation of the corresponding ethyl ester followed by hydrolysis.

Proposed Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(4-methylpyridin-2-yl)acetate

A common method for the synthesis of pyridylacetic acid esters is the Reformatsky reaction. This reaction involves the treatment of a carbonyl compound (in this case, a pyridine derivative) with an α-halo ester in the presence of zinc metal. An alternative and often high-yielding method is the palladium-catalyzed cross-coupling of a halopyridine with a malonate derivative, followed by decarboxylation.

Step 2: Hydrolysis of Ethyl 2-(4-methylpyridin-2-yl)acetate to this compound

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis is commonly employed.

Known Derivatives and Their Biological Activities

A significant body of research has focused on the synthesis and biological evaluation of various derivatives of this compound, with pyridine-ureas being a particularly well-studied class. These derivatives have shown potent anticancer activity, primarily through the inhibition of VEGFR-2.

Quantitative Data for Pyridine-Urea Derivatives

The following tables summarize the in vitro anticancer activity and VEGFR-2 inhibitory potency of selected pyridine-urea derivatives.

Table 1: In Vitro Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line [1]

| Compound ID | R Group | IC50 (µM) - 48h | IC50 (µM) - 72h |

| 8e | 4-chloro-3-(trifluoromethyl)phenyl | 0.22 | 0.11 |

| 8n | 3,4,5-trimethoxyphenyl | 1.88 | 0.80 |

| Doxorubicin (Reference) | - | 1.93 | - |

Table 2: In Vitro VEGFR-2 Inhibition Activity of Selected Pyridine-Urea Derivatives [1]

| Compound ID | IC50 (µM) vs. VEGFR-2 |

| 8b | 5.0 ± 1.91 |

| 8e | 3.93 ± 0.73 |

Mechanism of Action: Inhibition of VEGFR-2 Signaling

The primary mechanism of anticancer activity for many of the described pyridine-urea derivatives is the inhibition of the VEGFR-2 signaling pathway. VEGFR-2 is a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. By inhibiting the kinase activity of VEGFR-2, these pyridine derivatives block the initiation of this signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.

Visualization of the VEGFR-2 Signaling Pathway

The following diagram illustrates the key components of the VEGFR-2 signaling pathway that is inhibited by the this compound derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, including the synthesis of a key intermediate, a pyridine-urea derivative, and the biological assays used to evaluate their efficacy.

Synthesis of Pyridine-Urea Derivatives

The following is a general procedure for the synthesis of pyridine-urea derivatives from a pyridine-containing amine precursor.

Caption: General workflow for the synthesis of pyridine-urea derivatives.

Procedure:

-

Dissolve the pyridine amine precursor (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add the desired aryl isocyanate (1.1 eq) to the solution.

-

Add a suitable base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 70°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyridine-urea derivative.

In Vitro Antiproliferative MTT Assay

This assay is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines, such as MCF-7.

Materials:

-

MCF-7 human breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the compounds to directly inhibit the enzymatic activity of the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (Adenosine triphosphate)

-

A suitable substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide)

-

Test compounds dissolved in DMSO

-

A detection reagent to quantify ATP consumption or substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase buffer.

-

In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a luminometer. The signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Conclusion

Derivatives of this compound, particularly pyridine-ureas, represent a promising class of anticancer agents. Their potent inhibitory activity against VEGFR-2 provides a clear mechanism for their antiproliferative effects. The data and protocols presented in this technical guide offer a solid foundation for further research and development of these compounds as potential cancer therapeutics. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing them into preclinical and clinical development.

References

A Technical Guide to Pyridinyl Acetic Acid Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl acetic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The unique structural features of the pyridine ring coupled with the acetic acid moiety bestow these molecules with a wide range of biological activities, making them privileged scaffolds in the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive review of pyridinyl acetic acid compounds, detailing their synthesis, summarizing their biological activities with relevant quantitative data, outlining key experimental protocols, and visualizing their mechanisms of action through signaling pathway diagrams.

Synthesis of Pyridinyl Acetic Acid Derivatives

The synthesis of pyridinyl acetic acid derivatives can be achieved through various synthetic routes. A convenient and efficient method is a three-component synthesis utilizing Meldrum's acid derivatives. This approach involves the dual reactivity of Meldrum's acid, which first acts as a nucleophile to substitute activated pyridine-N-oxides and subsequently as an electrophile to trigger ring-opening and decarboxylation.[3]

Representative Experimental Protocol: Three-Component Synthesis

A common procedure for this synthesis is as follows:

-

Activation and Substitution: In a round-bottom flask, the pyridine-N-oxide (1.1 equivalents) and the Meldrum's acid derivative (1.0 equivalent) are dissolved in ethyl acetate (0.2 M). To this solution, tosyl chloride (1.1 equivalents) and triethylamine (2.1 equivalents) are added. The reaction mixture is stirred at room temperature overnight.

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Methanolysis and Decarboxylation: The resulting crude material is dissolved in methanol (2.5 M), and sodium methoxide (2.2 equivalents) is added. The mixture is stirred at room temperature for 2-6 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using an appropriate method, such as column chromatography, to yield the desired pyridinyl acetic acid ester.[2]

Biological Activities and Therapeutic Potential

Pyridinyl acetic acid derivatives have been explored for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and enzyme-inhibiting agents.

Anticancer Activity

Several studies have demonstrated the potential of pyridinyl acetic acid derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4][5]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyridine-ureas | MCF-7 | 0.11 - 1.88 | [6] |

| Pyridine derivatives | HepG2 | 3.8 - 5.27 | [7] |

| Pyridine derivatives | HCT-116 | 1.9 - 3.8 | [7] |

| Pyridine derivatives | MDA-MB-231 | 0.0046 - 9.0 | [8] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9][10][11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the pyridinyl acetic acid derivative and incubated for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 10 µL of MTT reagent (final concentration 0.5 mg/mL) is added to each well.

-

Incubation: The plate is incubated for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm.[9]

Anti-inflammatory Activity

Pyridinyl acetic acid derivatives have also shown promise as anti-inflammatory agents. Their efficacy is often evaluated in vivo using models such as the carrageenan-induced paw edema assay.

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | 75 | 91 | [12] |

| (S)-1-(6-Phenyl-7H-[1][13]triazolo[3,4-b][1][6][14]thiadiazin-3-yl)ethanol | 100 | 81 | |

| Indomethacin (Standard) | 5 | - | [15] |

This is a widely used and reliable model for screening acute anti-inflammatory activity.[16][17][18][19]

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compound (pyridinyl acetic acid derivative) or a standard drug (e.g., indomethacin) is administered, typically intraperitoneally or orally.

-

Induction of Inflammation: After a specific time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated group with that of the control group.[15]

Enzyme Inhibition

Pyridinyl acetic acid derivatives have been investigated as inhibitors of various enzymes. The inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC50).

| Compound Class | Enzyme Target | IC50 | Reference |

| Pyridine carboxylic acid derivatives | Histone demethylase | Sub-nanomolar | [20] |

| Pyridine-ureas | VEGFR-2 | 3.93 - 5.0 µM | [6] |

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the substrate and the inhibitor (pyridinyl acetic acid derivative) in suitable solvents.

-

Enzyme Dilution: Prepare a working solution of the enzyme in the assay buffer.

-

Reaction Mixture: In a microplate well or cuvette, add the buffer, the inhibitor at various concentrations, and the enzyme solution.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 value.

G-Protein Coupled Receptor (GPCR) Antagonism

The versatility of the pyridinyl acetic acid scaffold extends to its interaction with G-protein coupled receptors (GPCRs), a large family of cell surface receptors that are important drug targets.[21][22][23]

| Compound Class | Receptor Target | Binding Affinity (Ki or IC50) | Reference |

| Adenosine A2A Receptor Antagonists | A2AAR | Nanomolar range | [24] |

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Prepare cell membranes expressing the target GPCR.

-

Assay Buffer: Prepare a binding buffer with appropriate pH and ionic strength.

-

Reaction Mixture: In a microplate or tubes, add the cell membranes, a radiolabeled ligand that specifically binds to the receptor, and the unlabeled test compound (pyridinyl acetic acid derivative) at various concentrations.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

Mechanism of Action: Signaling Pathways

A key mechanism through which pyridinyl acetic acid derivatives exert their anticancer effects is by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][25][26][27]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridinyl acetic acid derivatives.

Pharmacokinetics

The pharmacokinetic properties of pyridinyl acetic acid derivatives are crucial for their development as therapeutic agents. Studies in animal models, such as rats, provide valuable information on their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, after oral administration in rats, some pyridine derivatives are rapidly and completely absorbed, with the highest concentrations found in the kidneys and liver. The elimination half-life can vary, and the primary route of excretion is often through urine.[28]

Representative Pharmacokinetic Parameters in Rats

| Compound | Route | Tmax (h) | Cmax (µg/g or ng/mL) | T1/2 (h) | Reference |

| HOE 077 | Oral (5 mg/kg) | ~0.5 | 2.63 ± 0.92 | ~1 | [28] |

| Pyridine | IP (100 mg/kg) | - | - | 7 | [29] |

| 2-pyridyl acetic acid (from Betahistine) | Oral (24 mg) | - | High (vs. Chinese volunteers) | - | [30] |

Conclusion

Pyridinyl acetic acid compounds and their derivatives constitute a promising class of molecules with a broad spectrum of biological activities. Their synthetic accessibility allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The demonstrated efficacy in preclinical models of cancer and inflammation, coupled with favorable pharmacokinetic profiles for some derivatives, underscores their potential for further development as novel therapeutic agents. The continued exploration of their mechanisms of action and the optimization of their pharmacological properties will be critical in translating their therapeutic potential into clinical applications.

References

- 1. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. atcc.org [atcc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. researchgate.net [researchgate.net]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. wvj.science-line.com [wvj.science-line.com]

- 20. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacological targeting of G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GPCR agonist binding revealed by modeling and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. all-chemistry.com [all-chemistry.com]

- 27. apexbt.com [apexbt.com]

- 28. Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Pharmacokinetics of 2-pyridyl acetic acid, a major betahistine metabolite in healthy Indian volunteers | Semantic Scholar [semanticscholar.org]

Methodological & Application

Synthesis of 2-(4-Methylpyridin-2-yl)acetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylpyridin-2-yl)acetic acid is a valuable building block in medicinal chemistry and drug development. Its substituted pyridine structure serves as a key scaffold in the synthesis of various pharmaceutical agents. This document provides detailed application notes and protocols for the synthesis of this compound from readily available precursors. The described three-step synthesis proceeds via the formation of key intermediates, 2-(chloromethyl)-4-methylpyridine and 2-(4-methylpyridin-2-yl)acetonitrile, and concludes with the hydrolysis to the target carboxylic acid.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step process starting from 2,4-lutidine (2,4-dimethylpyridine). The initial step involves the selective chlorination of one of the methyl groups, followed by a nucleophilic substitution with a cyanide source to form the corresponding nitrile. The final step is the hydrolysis of the nitrile to the desired carboxylic acid.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)-4-methylpyridine from (4-methyl-pyridin-2-yl)-methanol

This protocol details the conversion of the corresponding alcohol to the chloromethyl derivative using thionyl chloride. An alternative approach involves the direct radical chlorination of 2,4-lutidine.

Materials and Equipment:

-

(4-methyl-pyridin-2-yl)-methanol

-

Thionyl chloride (SOCl₂)

-

Methylene chloride (CH₂Cl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, a mixture of (4-methyl-pyridin-2-yl)-methanol (1.0 eq), thionyl chloride (2.0 eq), and methylene chloride is prepared.[1]

-

The reaction mixture is stirred under reflux for 5 minutes.[1]

-

After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.[1]

-

The resulting residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution in a separatory funnel.[1]

-

The organic layer is collected, dried over anhydrous sodium sulfate, and filtered.

-

The filtrate is concentrated, and the crude product is purified by silica gel column chromatography using ethyl acetate as the eluent to yield 2-(chloromethyl)-4-methylpyridine.[1]

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | (4-methyl-pyridin-2-yl)-methanol | [1] |

| Reagent | Thionyl chloride | [1] |

| Product | 2-(Chloromethyl)-4-methylpyridine | [1] |

| Yield | 72.1% | [1] |

Step 2: Synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile

This step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion.

Materials and Equipment:

-

2-(Chloromethyl)-4-methylpyridine

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Thermometer

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 2-(chloromethyl)-4-methylpyridine (1.0 eq) in anhydrous DMSO.

-

Add sodium cyanide (1.2 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Step 2 (Analogous Reaction):

| Parameter | Value |

| Starting Material | 2,6-dichloro-4-(chloromethyl)pyridine |

| Reagent | Sodium cyanide |

| Product | 2-(2,6-dichloropyridin-4-yl)acetonitrile |

| Yield | Not explicitly stated |

Note: The protocol and conditions are adapted from the synthesis of a structurally similar compound due to the lack of a specific protocol for the target molecule.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.

Materials and Equipment:

-

2-(4-Methylpyridin-2-yl)acetonitrile

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

pH meter or pH paper